molecular formula C37H25O2P B12087673 Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide

Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide

Cat. No.: B12087673
M. Wt: 532.6 g/mol
InChI Key: QTDLDVQCRSLBCU-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide is a compound that has garnered significant interest in the field of material chemistry due to its unique structure and promising properties. This compound is often utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide typically involves the Suzuki cross-coupling reaction. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions often include the use of palladium catalysts and solvents such as chlorobenzene and o-dichlorobenzene .

Industrial Production Methods

In an industrial setting, the production of Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide may involve large-scale Suzuki cross-coupling reactions. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in the electronics industry .

Chemical Reactions Analysis

Types of Reactions

Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide exerts its effects is primarily through its interaction with electronic materials. The compound’s structure allows it to efficiently transport electrons, making it an excellent candidate for use in OLEDs. The molecular targets and pathways involved include the interaction with donor polymers such as P3HT and PTB7, which are commonly used in optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide is unique due to its combination of the spiro structure with the diphenyl phosphine oxide group. This combination enhances its electronic properties, making it more efficient in applications such as OLEDs compared to its similar counterparts .

Properties

Molecular Formula

C37H25O2P

Molecular Weight

532.6 g/mol

IUPAC Name

2-diphenylphosphorylspiro[fluorene-9,9'-xanthene]

InChI

InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)39-36-22-12-10-20-33(36)37/h1-25H

InChI Key

QTDLDVQCRSLBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68

Origin of Product

United States

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